Diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]-3-methylthiophene-2,4-dicarboxylate
Overview
Description
Diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common approach includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Thioester Formation: The benzothiazole derivative is then reacted with propanoyl chloride to form the thioester.
Hydrazine Addition: Hydrazine is added to the thioester to form the hydrazino derivative.
Coupling with Thiophene Derivative: The hydrazino derivative is then coupled with a thiophene dicarboxylate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.
Scientific Research Applications
Diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s benzothiazole moiety is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur and nitrogen-containing compounds.
Mechanism of Action
The mechanism of action of Diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazinyl}carbonothioyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring and other functional groups may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-mercaptobenzothiazole and benzothiazole-2-thiol share structural similarities with the benzothiazole moiety.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene are similar in structure to the thiophene ring.
Uniqueness
Diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate is unique due to its combination of benzothiazole and thiophene moieties, along with various functional groups that provide a wide range of chemical reactivity and potential biological activity .
Properties
IUPAC Name |
diethyl 5-[[2-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S4/c1-5-30-19(28)15-11(3)16(20(29)31-6-2)35-18(15)24-21(32)26-25-17(27)12(4)33-22-23-13-9-7-8-10-14(13)34-22/h7-10,12H,5-6H2,1-4H3,(H,25,27)(H2,24,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSILCVOEPOLPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NNC(=O)C(C)SC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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